In-Depth Technical Guide: 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (CAS 155790-01-5)
In-Depth Technical Guide: 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (CAS 155790-01-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups—a bromine atom, a nitro group, and a dimethylamino group—on the pyridine core makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating effect of the amino group, creates a unique electronic profile that can be exploited in various chemical transformations.
This technical guide provides a comprehensive overview of the available information on 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine, including its physicochemical properties, a proposed synthetic route, and potential applications based on the reactivity of its structural motifs.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine.
| Property | Value | Source |
| CAS Number | 155790-01-5 | ChemScene[1] |
| Molecular Formula | C₇H₈BrN₃O₂ | ChemScene[1] |
| Molecular Weight | 246.06 g/mol | ChemScene[1] |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥97% | ChemScene[1] |
| Storage | 4°C, protect from light | ChemScene[1] |
| SMILES | CN(C)c1ncc(Br)cc1--INVALID-LINK--=O | Sigma-Aldrich |
| InChI | 1S/C7H8BrN3O2/c1-10(2)7-6(11(12)13)3-5(8)4-9-7/h3-4H,1-2H3 | Sigma-Aldrich |
| InChI Key | SZNVATVPNHSUOD-UHFFFAOYSA-N | Sigma-Aldrich |
| Topological Polar Surface Area (TPSA) | 68.06 Ų | ChemScene[1] |
| logP | 2.10242 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS 100367-40-6)
This procedure is adapted from analogous bromination and nitration reactions of substituted aminopyridines.[2][3]
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Materials: 2-Amino-4-methylpyridine, Bromine, Acetic Acid, Nitric Acid, Sulfuric Acid.
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Procedure:
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Bromination: Dissolve 2-amino-4-methylpyridine in glacial acetic acid. Cool the solution in an ice bath. Add a solution of bromine in acetic acid dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product. Filter, wash with water, and dry to obtain 2-amino-5-bromo-4-methylpyridine.
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Nitration: To a cooled mixture of concentrated sulfuric acid, slowly add 2-amino-5-bromo-4-methylpyridine while keeping the temperature below 5 °C. To this solution, add a mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C. After the addition, allow the reaction to stir at room temperature for 1-2 hours. Carefully pour the reaction mixture onto crushed ice. The precipitate, 2-amino-5-bromo-4-methyl-3-nitropyridine, is collected by filtration, washed with cold water until the washings are neutral, and dried.
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Step 2: Synthesis of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine (CAS 155790-01-5)
This procedure is based on general methods for the N-alkylation of amines.[4][5]
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Materials: 2-Amino-5-bromo-4-methyl-3-nitropyridine, Methyl Iodide, a suitable base (e.g., Sodium Hydride or Potassium Carbonate), and an aprotic solvent (e.g., DMF or THF).
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Procedure:
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In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-5-bromo-4-methyl-3-nitropyridine in a dry aprotic solvent.
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Add a slight excess of a suitable base (e.g., 1.1 equivalents of sodium hydride) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes.
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Add a slight excess of methyl iodide (e.g., 1.2 equivalents) dropwise at 0 °C.
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Let the reaction mixture stir at room temperature for several hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine.
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Potential Applications and Reactivity
While specific biological activities for 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine have not been reported, its structural features suggest several potential applications in research and development.
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Medicinal Chemistry: Substituted nitropyridines are known to exhibit a range of biological activities and serve as intermediates in the synthesis of pharmaceuticals.[6] The presence of the bromo substituent allows for further functionalization via cross-coupling reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be investigated as potential kinase inhibitors, antiviral agents, or for other therapeutic targets.[3]
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Agrochemicals: Pyridine derivatives are also prevalent in agrochemicals. This compound could serve as a building block for the synthesis of novel herbicides, insecticides, or fungicides.[6]
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Organic Synthesis: The bromine atom at the 5-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[7] This allows for the introduction of a wide range of aryl, heteroaryl, or amino substituents, making it a valuable intermediate for the synthesis of complex organic molecules. The nitro group can be reduced to an amino group, providing another handle for further derivatization.
Caption: Potential derivatization reactions of 5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine.
Conclusion
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine is a readily available, yet under-explored, chemical entity. Its polysubstituted pyridine framework offers significant potential as a versatile intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical research. The proposed synthetic route provides a practical approach for its laboratory-scale preparation. Further investigation into the reactivity and biological properties of this compound and its derivatives is warranted to fully realize its potential in various scientific disciplines.
References
- 1. chemscene.com [chemscene.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [guidechem.com]
- 4. Position of methylation of 2,3-diaminopyridine and 3-amino-2-methyl-aminopyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. m.indiamart.com [m.indiamart.com]
- 7. mdpi.com [mdpi.com]



